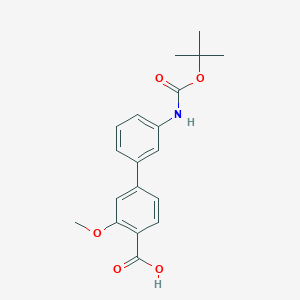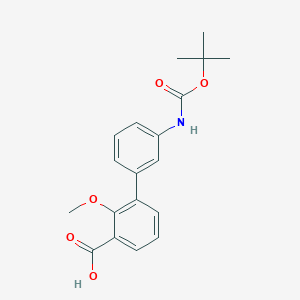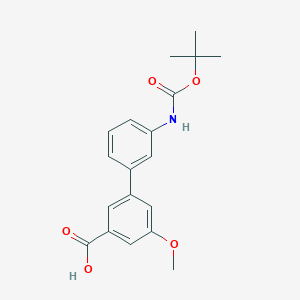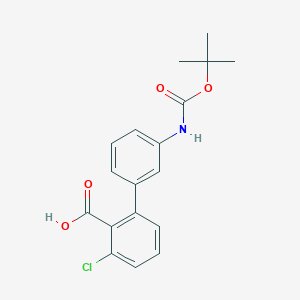
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% (hereafter referred to as BAPA-95) is an organic compound with a wide range of uses in the scientific and medical research fields. BAPA-95 is an important building block in the synthesis of a variety of compounds, and has been used in research applications ranging from drug development to environmental studies. BAPA-95 is also used in laboratory experiments to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
BAPA-95 has been used in a wide variety of scientific research applications. It has been used as a building block in the synthesis of various compounds, including drugs, pesticides, and other organic molecules. BAPA-95 has also been used in environmental studies, as it can be used to detect and quantify various organic compounds in water and soil samples. Furthermore, BAPA-95 has been used in the development of new drugs, as it can be used to study the biochemical and physiological effects of various compounds.
Mecanismo De Acción
BAPA-95 is an organic compound that is capable of binding to a variety of molecules, including proteins and enzymes. BAPA-95 binds to these molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The binding of BAPA-95 to these molecules can affect the activity of the molecule, and can therefore affect the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
BAPA-95 has been used to study the biochemical and physiological effects of various compounds. BAPA-95 has been shown to affect the activity of enzymes, proteins, and other molecules, and can therefore affect the biochemical and physiological effects of the compound. For example, BAPA-95 has been used to study the effects of drugs on the body, as well as the effects of environmental pollutants on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BAPA-95 in laboratory experiments has many advantages. BAPA-95 is a stable compound, is inexpensive, and is easy to synthesize. Furthermore, BAPA-95 can be used to study the biochemical and physiological effects of various compounds. However, there are also some limitations to the use of BAPA-95 in laboratory experiments. BAPA-95 is not soluble in water, and therefore it must be used in organic solvents. Furthermore, BAPA-95 can bind to a variety of molecules, and therefore it can interfere with the activity of the molecules it binds to.
Direcciones Futuras
There are many potential future directions for the use of BAPA-95 in scientific research. BAPA-95 could be used in the development of new drugs, as it can be used to study the biochemical and physiological effects of various compounds. BAPA-95 could also be used in environmental studies, as it can be used to detect and quantify various organic compounds in water and soil samples. Furthermore, BAPA-95 could be used to study the effects of various compounds on the activity of enzymes, proteins, and other molecules. Finally, BAPA-95 could be used to study the effects of various compounds on the body, such as the effects of drugs and environmental pollutants.
Métodos De Síntesis
BAPA-95 is synthesized using a two-step reaction. The first step involves the reaction of 3-bromo-4-chloro-2-methoxybenzoic acid (BCMA) with 4-aminophenol (4-AP) in an aqueous solution. The reaction is catalyzed by an acidic catalyst, such as hydrochloric acid, and produces a product with a yield of 95%. The second step involves the reaction of the product with a tert-butyloxycarbonyl (Boc) group. This reaction is also catalyzed by an acidic catalyst and produces BAPA-95 with a yield of 95%.
Propiedades
IUPAC Name |
2-methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-7-5-6-12(10-14)13-8-9-15(17(21)22)16(11-13)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSMUXUDPDANIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412403.png)



![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)








